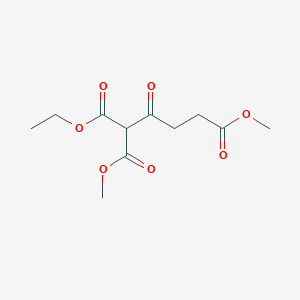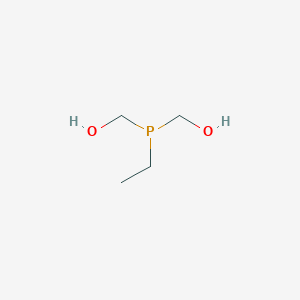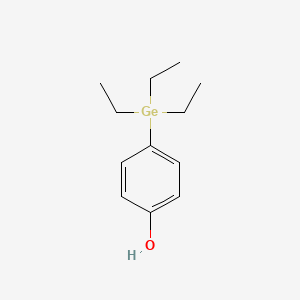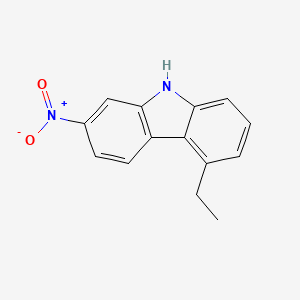
(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile is a chemical compound that belongs to the purine family. It is structurally related to xanthine derivatives and is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3,7-trimethylxanthine.
Nitrile Formation: The introduction of the acetonitrile group is achieved through a nucleophilic substitution reaction. This involves the reaction of 1,3,7-trimethylxanthine with a suitable nitrile donor, such as acetonitrile, under basic conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dimethyl sulfoxide, at elevated temperatures (around 80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimization: Reaction conditions are optimized for maximum efficiency, including temperature control, solvent selection, and reaction time.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions: (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with various functional groups replacing the nitrile group.
科学的研究の応用
(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile involves its interaction with specific molecular targets. The compound can:
Inhibit Enzymes: Act as an inhibitor of certain enzymes, affecting metabolic pathways.
Bind to Receptors: Interact with cellular receptors, modulating signal transduction pathways.
Alter Gene Expression: Influence gene expression by interacting with transcription factors.
類似化合物との比較
1,3,7-trimethylxanthine: A precursor in the synthesis of (1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)acetonitrile.
Theobromine: Another xanthine derivative with similar structural features.
Theophylline: A compound with similar biological activities.
Uniqueness: this compound is unique due to its specific nitrile group, which imparts distinct chemical reactivity and potential biological activities compared to other xanthine derivatives.
特性
CAS番号 |
5648-41-9 |
|---|---|
分子式 |
C10H11N5O2 |
分子量 |
233.23 g/mol |
IUPAC名 |
2-(1,3,7-trimethyl-2,6-dioxopurin-8-yl)acetonitrile |
InChI |
InChI=1S/C10H11N5O2/c1-13-6(4-5-11)12-8-7(13)9(16)15(3)10(17)14(8)2/h4H2,1-3H3 |
InChIキー |
IVLNDJIAXXGGJD-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


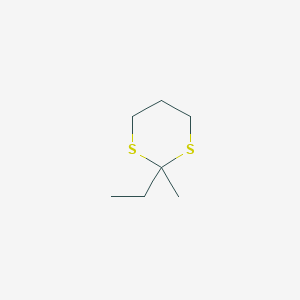


![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
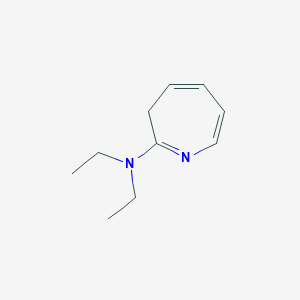

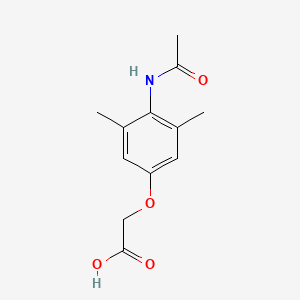
![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
